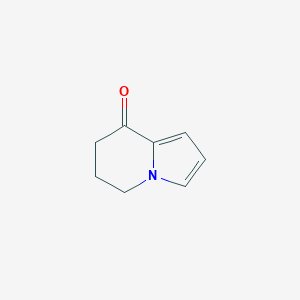

6,7-Dihydro-8(5H)-indolizinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydro-5H-indolizin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-4-2-6-9-5-1-3-7(8)9/h1,3,5H,2,4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDCRSBRRZPACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC=CN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54906-44-4 | |

| Record name | 5,6,7,8-tetrahydroindolizin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6,7 Dihydro 8 5h Indolizinone and Its Derivatives

Classical Cyclization Approaches

Classical methods for the synthesis of 6,7-Dihydro-8(5H)-indolizinone often rely on the formation of the bicyclic ring system through intramolecular cyclization of suitably functionalized acyclic precursors. These strategies are typically characterized by the use of strong acids or bases to promote the ring-closing event.

Base-Catalyzed Cyclization of Pyridylacetonitrile Derivatives

One established method for constructing the this compound skeleton involves the base-catalyzed cyclization of pyridylacetonitrile derivatives. A common approach utilizes the reaction of 2-pyridylacetonitrile (B1294559) with a suitable Michael acceptor, such as an α,β-unsaturated ester or ketone, in the presence of a base. For instance, the reaction with ethyl acetoacetate (B1235776) mediated by a base like sodium ethoxide proceeds through an initial Michael addition followed by an intramolecular cyclization to furnish the indolizinone ring system.

| Reactants | Base | Product |

| 2-Pyridylacetonitrile | Sodium Ethoxide | This compound |

| Ethyl acetoacetate |

This methodology provides a direct route to the core structure, and variations in the starting materials can be employed to introduce substituents on the indolizinone ring.

Cyclization of Pyrrole-Containing Butanoic Acid Derivatives

Another classical approach involves the intramolecular cyclization of pyrrole-containing butanoic acid derivatives. acs.org This strategy typically employs a Friedel-Crafts-type acylation reaction. A pyrrole (B145914) ring bearing a butanoic acid side chain at a suitable position can be induced to cyclize in the presence of a strong acid or a Lewis acid catalyst. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation, promoting the intramolecular acylation of the electron-rich pyrrole ring by the carboxylic acid moiety to form the six-membered ring of the indolizinone system. nih.gov

For example, N-alkylation of pyrrole with acrylonitrile, followed by hydrolysis to the corresponding carboxylic acid, sets the stage for the key cyclization step. nih.gov

| Precursor | Reagent | Product |

| 4-(Pyrrol-1-yl)butanoic acid | Polyphosphoric Acid (PPA) | This compound |

Annulation of Pyrrole-Based Precursors

The annulation of pyrrole-based precursors represents a versatile strategy for the synthesis of fused heterocyclic systems, including indolizinones. This approach involves the construction of the second ring onto a pre-existing pyrrole core. Various synthetic transformations can be employed to achieve this annulation. For instance, a [4+2] annulation of pyrrole-2-carbaldehyde derivatives with specific reaction partners can lead to the formation of the indolizine (B1195054) skeleton. rsc.org

Furthermore, multicomponent reactions have been developed for the efficient assembly of highly substituted pyrrole derivatives, which can then serve as precursors for indolizinone synthesis. semanticscholar.org For example, the condensation of enamines, arylglyoxals, and malononitrile (B47326) can produce cyclohexanone-fused pyrroles. nih.gov These intermediates can subsequently undergo cyclization and aromatization to yield more complex carbazole (B46965) structures, but under controlled conditions, they can be precursors to tetrahydroindolones. nih.gov

Transition Metal-Catalyzed Syntheses

Modern synthetic organic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective bond formations. The synthesis of this compound and its derivatives has also benefited from these advancements, with palladium-catalyzed reactions being particularly prominent.

Palladium-Catalyzed Arylation and Heteroarylation Routes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. While direct palladium-catalyzed routes to this compound are less commonly reported, the synthesis of its aromatic counterpart, indolizine, often employs these methods. The resulting indolizines can then, in principle, be partially hydrogenated to the desired tetrahydroindolizinone. For instance, palladium-catalyzed intramolecular C-H arylation has been used to synthesize N-fused isoquinoline (B145761) derivatives from precursors containing pyrrole and a bromo-benzene moiety. nih.gov

Palladium-Mediated C-N Coupling Strategies

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful method for the formation of nitrogen-containing heterocycles. In the context of indolizinone synthesis, these strategies can be envisioned to construct the pyrrole ring or to close the six-membered ring. For example, the heteroannulation of 2-haloaniline derivatives with phenylacetylene, catalyzed by a palladium complex, is a known method for synthesizing 2-substituted indoles. researchgate.net A similar intramolecular strategy could potentially be adapted for the synthesis of the indolizinone ring system from a suitably functionalized pyridine (B92270) precursor.

Recent research has also demonstrated the synthesis of indolizine derivatives through a palladium-catalyzed process involving the oxidative addition of an aroyl chloride to a Pd(0) complex, initiating a 5-endo-dig cyclization. researchgate.net While this specific example leads to a different indolizine isomer, the underlying principle of palladium-catalyzed cyclization showcases the potential of this approach for accessing the this compound core with appropriate starting materials.

Rhodium(II)-Catalyzed 1,3-Dipolar Cycloaddition Reactions

Rhodium catalysis has emerged as a powerful tool in the synthesis of partially reduced indolizine cores. rsc.org These methods often commence with unsaturated pyrrole derivatives. A notable strategy involves the rhodium(III)-catalyzed C–H activation for an intramolecular cascade annulation, which forms the indolizinone core under relatively mild conditions. For instance, reactions can be carried out at 80°C in 1,2-dichloroethane (B1671644) (DCE) with silver acetate (B1210297) (AgOAc) as an additive. The choice of solvent and catalyst loading has been shown to significantly impact the reaction yield.

In a different approach, rhodium-catalyzed oxidative annulation of 2- or 7-arylindoles with alkenes or alkynes has been successfully employed to construct related fused indolizine systems. nih.gov These reactions can utilize molecular oxygen from the air as the sole oxidant, facilitated by a quaternary ammonium (B1175870) salt. nih.gov

Copper-Promoted Annulation Processes

Copper-catalyzed reactions provide a versatile and economical route to indolizinone derivatives. One such method involves a formal [4+1] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates and diazoacetates, efficiently yielding trifunctionalized indolizines. rsc.org Another strategy employs a copper(II) catalyst in the reaction of pyridinium ylides with fluoronitro derivatives, leading to aryl-substituted 1-fluoroindolizines. rsc.org This process involves a Michael-type addition followed by cyclization and formal elimination of HNO2. rsc.org

Furthermore, copper(I)-catalyzed annulation of alkyne-tethered diazo compounds with pyridines offers access to polycyclic fused indolizines under mild conditions. researchgate.net An efficient two-component copper-catalyzed cyclization cascade has also been developed for synthesizing highly functionalized indolizinones from pyridine, isoquinoline, and quinoline (B57606) ynones through a 5-exo-dig cyclization. researchgate.netmdpi.com This method can incorporate diorgano diselenides and disulfides into the indolizinone core. researchgate.netmdpi.com

| Catalyst | Reactants | Product Type | Reference |

| Rhodium(III) | Unsaturated pyrrole derivatives | Partially reduced indolizine core | rsc.org |

| Rhodium(II) | 2- or 7-Arylindoles, Alkenes/Alkynes | Fused indolizine systems | nih.gov |

| Copper(I) | Pyridinium 1,4-zwitterionic thiolates, Diazoacetates | Trifunctionalized indolizines | rsc.org |

| Copper(II) | Pyridinium ylides, Fluoronitro derivatives | Aryl-substituted 1-fluoroindolizines | rsc.org |

| Copper(I) | Alkyne-tethered diazo compounds, Pyridines | Polycyclic fused indolizines | researchgate.net |

| Copper(I) | Pyridine/Isoquinoline/Quinoline ynones, Diorgano diselenides/disulfides | Functionalized indolizinones | researchgate.netmdpi.com |

Hydrogenation and Reduction Strategies

Diastereoselective Heterogeneous Hydrogenation of Substituted Indolizines

The direct partial hydrogenation of an indolizine ring to a 5,6,7,8-tetrahydroindolizin-8-one is a less common but highly valuable transformation. acs.orgacs.org A notable study demonstrated a highly trans-diastereoselective heterogeneous hydrogenation of a tetrasubstituted indolizine to a polyfunctionalized 5,6,7,8-tetrahydroindolizin-8-one. acs.orgacs.org This was achieved using a Rh/Al2O3 catalyst in ethyl acetate under 80 bar of H2 pressure. acs.org Theoretical calculations suggest that a keto-enol tautomerism under kinetic control is the source of the observed trans stereoselectivity. acs.orgnih.gov

The hydrogenation of indolizines derived from Morita-Baylis-Hillman adducts can selectively produce functionalized tetrahydroindolizines and indolizidines by adjusting the acidity of the reaction medium. nih.gov This method allows for diastereoselective synthesis in high yields at low pressure. nih.govresearchgate.net Platinum(IV) oxide has also been used as a catalyst for the chemoselective and diastereoselective hydrogenation of indolizines to aminoindolizidines. researchgate.net

| Catalyst | Substrate | Key Feature | Product | Reference |

| Rh/Al2O3 | Tetrasubstituted indolizine | High trans-diastereoselectivity | Polyfunctionalized 5,6,7,8-tetrahydroindolizin-8-one | acs.orgacs.org |

| Not specified | Indolizines from Morita-Baylis-Hillman adducts | Control of selectivity by adjusting acidity | Functionalized tetrahydroindolizines and indolizidines | nih.govresearchgate.net |

| PtO2 | Substituted indolizines | Chemoselective hydrogenation | Aminoindolizidines | researchgate.net |

Chemoselective Reduction Protocols

The reduction of the indolizine core is a critical step in the synthesis of various alkaloids. chim.it The choice of reducing agent and conditions can selectively target different functionalities within the molecule. For instance, the reduction of α,β-unsaturated ketones within the indolizinone framework can be achieved using various methods. A well-defined Mn(I) pincer complex can catalyze the chemoselective hydrogenation of α,β-unsaturated ketones, tolerating a wide array of other functional groups. organic-chemistry.org

Friedel-Crafts Acylation Approaches to the Indolizinone Core

Intramolecular Friedel-Crafts acylation is a frequently utilized method for constructing the this compound core. acs.orgacs.org This electrophilic aromatic substitution reaction involves the cyclization of a suitable acyl chloride or anhydride (B1165640) onto an aromatic ring, typically a pyrrole or pyridine derivative, in the presence of a strong Lewis acid catalyst like aluminum chloride. nih.govorganic-chemistry.org The reaction is advantageous as the resulting acylated product is generally deactivated towards further substitution. organic-chemistry.org

This approach has been pivotal in the synthesis of various natural products and complex bioactive molecules. nih.gov The reaction conditions are similar to those of Friedel-Crafts alkylation. nih.gov While primarily used for forming 5-, 6-, and 7-membered rings, larger rings can also be synthesized using high-dilution techniques. masterorganicchemistry.com Triflic acid has also been shown to efficiently promote intramolecular Friedel-Crafts reactions. nih.gov

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like this compound and its derivatives from simple starting materials in a single synthetic operation.

A notable example is the one-pot synthesis of 6,11-dihydro-5H-indolizino[8,7-b]indoles. This sequence involves the initial formation of a β-enamino ester from the addition of tryptamines to alkyl propiolates. This intermediate then reacts with a 3-phenacylideneoxindole in the presence of anhydrous zinc chloride, followed by a triflic acid-catalyzed Pictet-Spengler cyclization to yield the final product. rsc.org

Another efficient method for synthesizing 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones involves a three-component reaction of phenacyl bromide, dimedone, and aniline (B41778) derivatives in a water-ethanol mixture under reflux conditions. jcchems.com MCRs are highly valued for their ability to rapidly build molecular complexity, and many named reactions like the Ugi and Passerini reactions fall under this category. nih.gov

Sequential Formation, Michael Addition, and Cyclization Reactions

A prominent strategy for constructing the indolizinone framework involves a sequential reaction cascade, typically initiated by a Michael addition followed by an intramolecular cyclization. This approach offers a powerful tool for the regioselective and stereoselective synthesis of complex indolizinone derivatives.

One such method involves the reaction of 2-alkylazaarene derivatives with bromonitroolefins in the presence of a base like sodium carbonate. nih.gov This domino reaction proceeds via a Michael addition, followed by an intramolecular SN2 reaction and subsequent aromatization to yield functionalized indolizines. nih.gov This metal-free approach is notable for its broad substrate scope and the ability to generate valuable compounds in moderate to excellent yields. nih.gov

Another example is the catalyst-free, three-component synthesis of tetrasubstituted pyrroles, which can be precursors to indolizinone systems. rsc.org This method employs a sequential enamine formation, Michael addition, and intramolecular cyclization of primary amines, 1,3-dicarbonyl compounds, and isatin-derived Michael acceptors. rsc.org The reaction proceeds efficiently under solvent-free conditions or in green solvents, offering an environmentally benign route to highly functionalized pyrrole intermediates. rsc.org

Furthermore, asymmetric organocatalyzed reaction sequences have been developed, involving a Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated aldehydes, followed by a diastereoselective Pictet-Spengler cyclization. researchgate.net This strategy has proven effective for the synthesis of optically active indoloquinolizidines, which are structurally related to indolizinones, with high yields and excellent enantioselectivities. researchgate.net

The following table summarizes key aspects of these sequential reactions:

| Reaction Type | Key Steps | Catalysts/Reagents | Key Features |

| Domino Michael/SN2/Aromatization | Michael addition, Intramolecular SN2, Aromatization | Na2CO3, THF | Metal-free, good to excellent yields, broad substrate scope. nih.gov |

| Tandem Enamine Formation/Michael Addition/Cyclization | Enamine formation, Michael addition, Intramolecular cyclization | None (catalyst-free) | Solvent-free or green solvents, high efficiency, avoids column chromatography. rsc.org |

| Asymmetric Organocatalyzed Michael/Pictet-Spengler | Michael addition, Diastereoselective Pictet-Spengler cyclization | Organocatalysts (e.g., diphenylprolinol trimethylsilyl (B98337) ether) | High enantioselectivity, generates multiple stereocenters. researchgate.net |

Microwave-Mediated Three-Component Cycloadditions

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of indolizinone synthesis, microwave irradiation has been successfully applied to three-component cycloaddition reactions, providing rapid and efficient access to the core structure and its derivatives.

One notable example is the microwave-assisted, three-component reaction of acyl bromide, pyridine, and acetylene (B1199291) catalyzed by basic alumina. researchgate.net This one-pot synthesis affords the corresponding indolizines in excellent yields. researchgate.net The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods.

Another approach involves a water-promoted, catalyst-free, three-component reaction of aldehydes, cyclic 1,3-diketones, and ammonium acetate under microwave irradiation to produce 4-arylacridinediones, which share a similar fused heterocyclic system. beilstein-journals.org The proposed mechanism involves a Knoevenagel condensation followed by the formation of an enaminone intermediate. beilstein-journals.org

Furthermore, the synthesis of pyrido[2,3-b]indolizines has been achieved through a microwave-assisted domino sequence of cycloisomerization and cyclocondensation reactions of N-(cyanomethyl)-2-alkylpyridinium salts with enaminones. nih.gov This method, which proceeds in the presence of sodium acetate, offers a novel route to fluorescent annulated indolizines. nih.gov

The table below highlights different microwave-assisted three-component reactions for synthesizing indolizine-related scaffolds:

| Reactants | Catalyst/Base | Solvent | Product Type |

| Acyl bromide, Pyridine, Acetylene | Basic Alumina | - | Indolizines researchgate.net |

| Aldehydes, Cyclic 1,3-diketones, Ammonium Acetate | None | Water | 4-Arylacridinediones beilstein-journals.org |

| N-(cyanomethyl)-2-alkylpyridinium salts, Enaminones | Sodium Acetate | Benign Solvents | Pyrido[2,3-b]indolizines nih.gov |

Zwitterion-Mediated Multicomponent Reactions

Multicomponent reactions (MCRs) that proceed through zwitterionic intermediates offer an elegant and atom-economical approach to constructing complex molecular architectures from simple starting materials. nih.govbeilstein-journals.orgresearchgate.net These reactions often involve the formation of a transient zwitterion that subsequently participates in cycloaddition or other bond-forming events.

A notable example in the synthesis of indolizinones is the dearomative [3+2] cycloaddition reaction of 2-alkynyl pyridines with diarylcyclopropenones. researchgate.net This metal-free reaction leads to the formation of densely functionalized indolizinones in moderate to good yields. researchgate.netresearchgate.net The proposed mechanism involves the formation of a zwitterionic intermediate from the reaction of the pyridine and the cyclopropenone, which then undergoes an intramolecular cyclization. researchgate.net This strategy has also been extended to the synthesis of benzo-fused indolizinones from isoquinolines. researchgate.netresearchgate.net

Another relevant MCR involves the use of pyridinium 1,4-zwitterionic thiolates reacting with 2-methyl-2-nitro-3-aryloxiranes to produce indolizine derivatives. researchgate.net This transformation proceeds through a stepwise [(5+1)−1] pathway involving unstable pyridothiazines as transient intermediates. researchgate.net

The following table summarizes key features of zwitterion-mediated MCRs for indolizinone synthesis:

| Reaction Type | Reactants | Key Intermediate | Key Features |

| Dearomative [3+2] Cycloaddition | 2-Alkynyl Pyridines, Diarylcyclopropenones | Zwitterion from pyridine and cyclopropenone | Metal-free, synthesis of functionalized indolizinones and benzo-fused analogs. researchgate.netresearchgate.net |

| Stepwise [(5+1)-1] Pathway | Pyridinium 1,4-zwitterionic thiolates, 2-Methyl-2-nitro-3-aryloxiranes | Pyridothiazine | Synthesis of indolizine derivatives. researchgate.net |

Synthesis of Specific Indolizinone Derivatives

Building upon the general synthetic strategies, numerous methods have been tailored for the preparation of specific indolizinone analogs with desired substitution patterns and functionalities. These targeted syntheses are crucial for structure-activity relationship studies and the development of new therapeutic agents.

Preparation of 5,6,7,8-Tetrahydroindolizin-8-one Analogs

The 5,6,7,8-tetrahydroindolizin-8-one core, also known as this compound, has been a focus of synthetic efforts, although reports on its direct preparation are somewhat limited. acs.org Many approaches have historically relied on Friedel-Crafts acylation. acs.org

A more recent and highly diastereoselective method involves the heterogeneous hydrogenation of a tetrasubstituted indolizine to prepare a polyfunctionalized 5,6,7,8-tetrahydroindolizin-8-one. acs.org This transformation was rationalized by theoretical calculations, suggesting that a keto-enol tautomerism is the source of the observed stereoselectivity, favoring the kinetic product. acs.org The synthetic route was designed to be scalable and avoided chromatographic purification in most steps. acs.org

Another approach involves the construction of a 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one library. nih.gov A key intermediate, a pyrrolidine (B122466) derivative, was assembled from a β-keto acid, a pyrrole, and an arylacetic acid, which upon aldol (B89426) condensation, yielded the bicyclic lactam core. nih.gov

The synthesis of a key intermediate for camptothecin (B557342) analogs, ethyl [N-tosyl-(R)-prolyloxy]-2(S)-[4-cyano-8,8-ethylenedioxy-5-oxo-5,6,7,8-tetrahydroindolizin-3-yl] acetate, was achieved by condensing a 2-bromoindolizine analogue with N-tosyl-(R)-proline. mdpi.com

The table below outlines different approaches to 5,6,7,8-tetrahydroindolizin-8-one analogs:

| Starting Materials | Key Transformation | Product Feature |

| Tetrasubstituted indolizine | Diastereoselective heterogeneous hydrogenation | Polyfunctionalized 5,6,7,8-tetrahydroindolizin-8-one acs.org |

| β-keto acid, pyrrole, arylacetic acid | Aldol condensation of a pyrrolidine intermediate | 6,7-Diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-one nih.gov |

| 2-Bromoindolizine analogue, N-tosyl-(R)-proline | Condensation reaction | Key intermediate for camptothecin synthesis mdpi.com |

Routes to Functionalized Indolizinone Scaffolds

The development of routes to functionalized indolizinone scaffolds is driven by the need to explore the chemical space around this privileged core for various applications, including medicinal chemistry.

An efficient copper(I)-catalyzed two-component cyclization cascade has been developed for the synthesis of highly functionalized indolizinones from pyridine-, isoquinoline-, and quinoline ynones. researchgate.netacs.org This method involves a 5-exo-dig cyclization and allows for the incorporation of diorgano diselenide and diorgano disulfide moieties into the indolizinone core. researchgate.netacs.org The resulting substituted indolizinones can be further transformed into valuable building blocks like 1-(organochalcogenyl)indolizin-2-ols. researchgate.netacs.org

Palladium-catalyzed domino sequences also provide an expeditious route to highly substituted indolizinones. acs.org These reactions offer a high degree of complexity generation in a single step.

The fundamental reactivity of the indolizinone scaffold itself has been explored to create diverse products. rsc.org For instance, the indolizinone diene can undergo selective hydrogenation and participate in Diels-Alder and ene reactions. rsc.org Diastereoselective hydrogenation and 1,4-additions to the vinylogous amide can also be achieved, relaying stereochemical information from the ring-fusion to new stereocenters. rsc.org

The following table summarizes various routes to functionalized indolizinone scaffolds:

| Method | Catalyst | Key Transformation | Features |

| Copper-Catalyzed Cyclization Cascade | Copper(I) | 5-exo-dig cyclization of ynones | Incorporation of chalcogens, access to functionalized indolizinones. researchgate.netacs.org |

| Palladium-Catalyzed Domino Sequence | Palladium | Domino cyclization | Expeditious synthesis of highly substituted indolizinones. acs.org |

| Functionalization of Indolizinone Core | Various | Hydrogenation, Diels-Alder, ene reactions, 1,4-additions | Chemo- and stereoselective functionalization, relay of stereochemistry. rsc.org |

Considerations for Scalable Synthesis and Industrial Production Methods

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, efficiency, safety, and environmental impact. For this compound and its derivatives, scalable synthetic routes are crucial for their potential commercial applications.

A key aspect of scalable synthesis is the use of robust, efficient, and low-cost reactions. For instance, a multigram-scale synthesis of a functionalized pyridine-2-carboxaldehyde, a precursor for a 5,6,7,8-tetrahydroindolizin-8-one, was achieved using a modified procedure that was carefully planned to avoid chromatographic purification in most of its steps. acs.org

Industrial production methods may adapt established synthetic routes by optimizing them for large-scale operations. This can include the use of continuous flow reactors, which offer better control over reaction parameters and can improve safety and efficiency.

One approach to 7-methyl-4-azaindole, a related heterocyclic building block, utilized a strategy where a bromine atom served as a "place-holding group" throughout the reaction sequence, only to be removed in the final reductive cyclization step. researchgate.net This highlights the importance of strategic planning in designing scalable syntheses. The starting materials for this synthesis were commercially available on a kilogram scale. researchgate.net

The development of one-pot methods, such as the synthesis of 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones via Rh(III)-catalyzed C-H functionalization, also contributes to scalability by reducing the number of separate reaction and purification steps. mdpi.com

Key considerations for scalable synthesis are summarized below:

| Consideration | Example/Strategy | Benefit |

| Cost-Effectiveness | Use of inexpensive and commercially available starting materials. researchgate.net | Reduces overall production cost. |

| Process Efficiency | Avoidance of chromatographic purification; one-pot reactions. acs.orgmdpi.com | Increases throughput and reduces waste. |

| Scalability | Multigram-scale synthesis demonstrated. acs.org | Proves the feasibility of large-scale production. |

| Strategic Design | Use of "place-holding" functional groups. researchgate.net | Simplifies the overall synthetic route. |

| Modern Technology | Potential use of continuous flow reactors. | Enhances safety, control, and efficiency. |

Chemical Reactivity, Transformation, and Mechanistic Studies of 6,7 Dihydro 8 5h Indolizinone

Electrophilic and Nucleophilic Reactions of the Indolizinone Ring System

The 6,7-Dihydro-8(5H)-indolizinone ring system is susceptible to both electrophilic and nucleophilic attacks, a characteristic stemming from its unique electronic and structural features. Electrophiles, which are electron-loving species, are attracted to electron-rich areas of a molecule. byjus.combyjus.com In the context of the indolizinone ring, electrophilic substitution reactions can occur at various positions.

Conversely, nucleophiles, or nucleus-loving species, are electron-rich and are drawn to electron-deficient centers. byjus.com The carbonyl group within the indolizinone structure presents a key site for nucleophilic attack. evitachem.com For instance, the carbon atom of the carbonyl group is electrophilic and can react with various nucleophiles. evitachem.com The reactivity of the indolizinone core can be influenced by the substituents present on the ring. evitachem.com

A notable reaction is the interaction with aldehydes. While aldehydes readily react with 5,6-Dihydro-7(3H)-indolizinone, ketones are significantly less reactive, a phenomenon attributed to steric hindrance and differences in electronic densities. researchgate.net

Oxidation and Reduction Profiles and Product Characterization

The this compound core can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation: Oxidation of the indolizinone ring can lead to the formation of corresponding oxo derivatives. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed for this purpose. For example, the catalyzed oxidation of 2-phenyl-5,6,7,8-tetrahydroindolizine (B1255225) by oxygen under light has been shown to yield 2-phenyl-8a-hydroxy-6,7,8,8a-tetrahydro-3(5H)-indolizinone. chim.it

Reduction: Reduction of the carbonyl group in the indolizinone ring can be achieved using reducing agents like lithium aluminum hydride and sodium borohydride (B1222165). This can result in the formation of the corresponding alcohol or even the fully reduced indolizidine core, depending on the reaction conditions. For instance, the hydrogenation of a substituted indolizine (B1195054) has been shown to produce a polyfunctionalized 5,6,7,8-tetrahydroindolizin-8-one. acs.org Interestingly, this product was resistant to further reduction even under high pressures of hydrogen gas. acs.org

The following table summarizes the general oxidation and reduction reactions of the this compound system.

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Potassium permanganate, Chromium trioxide | Oxo derivatives |

| Reduction | Lithium aluminum hydride, Sodium borohydride | Reduced forms (e.g., alcohols) |

Derivatization Strategies and Functional Group Interconversions

The versatility of the this compound scaffold allows for a wide range of derivatization strategies and functional group interconversions. These modifications are crucial for tuning the molecule's properties for various applications. Functional group interconversion refers to the transformation of one functional group into another. vanderbilt.eduscribd.com

Key strategies include:

Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can be used to introduce a variety of functional groups onto the indolizinone ring. For example, the presence of a chlorophenyl group on a derivative allows for nucleophilic substitution to introduce different substituents. evitachem.com

Acylation: The indolizinone ring can be acylated, for instance, through Friedel-Crafts acylation, to introduce acyl groups. acs.orgresearchgate.net

Cyclization Reactions: Under specific conditions, further cyclization can lead to the formation of more complex, polycyclic structures. evitachem.com

Manipulation of the Carbonyl Group: The carbonyl group can be converted to other functional groups, such as alcohols via reduction or imines through condensation with primary amines. evitachem.com

These derivatization approaches provide access to a diverse library of indolizinone-based compounds with potentially unique chemical and physical properties.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of reactions involving this compound is fundamental to controlling reaction outcomes and designing new synthetic methodologies.

Analysis of Intermediate Species (e.g., Azafulvenium Ions, Zwitterions)

Several key reactive intermediates have been implicated in the transformations of indolizinone and related structures.

Azafulvenium Ions: These cationic species are often generated from the indolizinone core, particularly under acidic conditions or through activation of a carbonyl group. mit.edu For example, activation of the C8 carbonyl in a pyrroloindolizine derivative with trifluoromethanesulfonic anhydride (B1165640) can generate a substituted azafulvenium ion. mit.edu This electrophilic intermediate can then undergo nucleophilic attack. mit.edu The formation of azafulvenium ions has also been proposed in the reaction of aldehydes with indoles, leading to the formation of bis(indolyl)methanes. conicet.gov.arbeilstein-journals.org

Zwitterions: Zwitterionic intermediates, which contain both a positive and a negative charge within the same molecule, can also play a role in the reactivity of indolizinone precursors.

Keto-Enol Tautomerism and its Influence on Stereoselectivity

Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). encyclopedia.pub This phenomenon can significantly influence the stereochemical outcome of reactions involving this compound. acs.org

The interconversion between the keto and enol forms involves the movement of an alpha-hydrogen and the rearrangement of electrons. encyclopedia.pub While the keto form is generally more stable, the enol form can be a key intermediate in certain reactions. encyclopedia.pub The stability of the enol form can be influenced by factors such as substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com

In the context of the heterogeneous hydrogenation of a substituted indolizine to a 5,6,7,8-tetrahydroindolizin-8-one, theoretical calculations have suggested that keto-enol tautomerism is the source of the observed high trans diastereoselectivity. acs.org The formation of an enol intermediate, followed by stereoselective protonation, leads to the preferential formation of one diastereomer. acs.org The polarity of the solvent can also influence the keto-enol equilibrium, with polar aprotic solvents often favoring the keto form and non-polar solvents favoring the enol form. researchgate.net

Radical Reaction Pathways (e.g., Radical Acylation, Radical Addition to Iminium Ions)

Radical reactions offer alternative pathways for the functionalization of the this compound system.

Radical Acylation: Acyl radicals, which are nucleophilic in nature, can be generated from various precursors like aldehydes and can participate in reactions such as the Minisci reaction to acylate heteroaromatic compounds. mdpi.comnih.gov One approach to accessing the indolizinone skeleton involves the cyclization of an acyl radical onto a pyrrole (B145914) ring. researchgate.net This contrasts with the ionic pathway of a Friedel-Crafts reaction. researchgate.net

Radical Addition to Iminium Ions: Iminium ions, which can be formed from the indolizinone structure, can undergo addition reactions with radicals. mdpi.com This provides a method for introducing alkyl or other groups onto the ring system. mdpi.com

These radical pathways often proceed under mild conditions and can offer complementary reactivity to traditional ionic reactions. For example, the initiation of radical chain reactions can sometimes be achieved with small amounts of metal catalysts like FeCl3. researchgate.net

Cycloisomerization and Annulation Reaction Mechanisms

The synthesis of the this compound scaffold and its derivatives is often achieved through sophisticated cycloisomerization and annulation strategies. These reactions, frequently catalyzed by transition metals, provide efficient pathways to this heterocyclic system.

Rhodium(III)-catalyzed intramolecular annulation represents a significant method for constructing indolizinone cores. rsc.org This process typically involves the reaction of substrates such as benzamides or acetanilides that have a tethered alkyne. The proposed mechanism commences with a C-H activation at the ortho-position of the aromatic ring by the rhodium catalyst. This is followed by the insertion of the tethered alkyne into the rhodium-carbon bond, leading to the formation of a seven-membered rhodacycle intermediate. Subsequent reductive elimination from this intermediate furnishes the fused tricyclic indolizinone product. rsc.orgresearchgate.netrsc.org This method is noted for its broad substrate scope and tolerance of various functional groups. rsc.org

Catalytic enantioselective intramolecular hydroacylation offers another powerful route. For instance, the hydroacylation of N-allylpyrrole-2-carboxaldehydes can be catalyzed by rhodium complexes to yield 6,7-dihydroindolizin-8(5H)-ones. These reactions can proceed with high yields and excellent enantioselectivities, often without the need for an ancillary stabilizing functionality on the alkene. researchgate.netresearchgate.netresearchgate.net

Platinum and gold catalysts are also instrumental in the cycloisomerization of pyridine-based precursors. Platinum(II)-catalyzed cycloisomerization of pyridine (B92270) propargylic esters can form indolizinone structures. The efficiency and yield of these reactions can be significantly enhanced by the addition of bulky, electron-rich phosphine (B1218219) ligands. nih.gov Gold-catalyzed pathways similarly facilitate the cycloisomerization to create the indolizinone skeleton. researchgate.net

The choice between different cyclization pathways, such as 5-exo-dig versus 6-endo-dig, is a critical mechanistic aspect that is influenced by the choice of metal catalyst and the specific structure of the starting material. researchgate.netresearchgate.net

Regioselectivity and Stereoselectivity in Synthetic Transformations

The synthesis of this compound and its substituted analogs often presents challenges and opportunities in controlling regiochemistry and stereochemistry.

Regioselectivity is a key consideration in cycloisomerization reactions. The reaction of pyridine-substituted propargylic esters, for example, can proceed via different cyclization modes depending on the catalytic system. Metal-catalyzed cycloisomerizations of alkynylpyridines and propargylic pyridines generally proceed through the activation of an alkyne or an in-situ generated allene (B1206475) moiety by the transition-metal complex. researchgate.net The regiochemical outcome, leading to different isomers of the indolizinone product, is dependent on factors such as the catalyst, ligands, and substrate substitution pattern. For instance, in catalyst-free [2 + 2 + 1] cycloadditions, the regioselectivity can be influenced by the presence of a functional group on the nitrogen atom of the pyridine ring. rsc.org

Stereoselectivity is paramount when creating chiral centers within the this compound framework. A notable example is the diastereoselective heterogeneous hydrogenation of substituted indolizines to yield the corresponding saturated indolizinones. acs.org The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions.

A study on the hydrogenation of a tetrasubstituted indolizine highlighted the influence of the catalyst on diastereoselectivity. Using a Rh/Al2O3 catalyst resulted in a high diastereomeric ratio favoring the trans product. acs.org In contrast, hydrogenation of 6,7-dihydro-5H-indolizin-8-one over Rh/Al2O3 yielded a mixture of diastereomeric saturated alcohols, while using a Pd/C catalyst primarily led to the formation of the corresponding octahydroindolizine. rsc.org

Theoretical calculations, including Density Functional Theory (DFT), have been employed to rationalize the observed stereoselectivity. In the case of the Rh/Al2O3 catalyzed hydrogenation, a proposed keto-enol tautomerism under kinetic control is believed to be the source of the high trans diastereoselectivity. acs.org The preferential hydrogenation of the double bond at the C5-C6 position leads to an enol intermediate, which then tautomerizes to the ketone, with the stereochemistry at the newly formed chiral center being determined at this stage. acs.org

The following table summarizes the findings on the diastereoselective hydrogenation of an indolizine precursor to a this compound derivative, illustrating the effect of the catalytic system on the product distribution.

| Catalyst | Solvent | Pressure (H₂) | Temperature | Time | Product(s) | Diastereomeric Ratio (trans:cis) / Yield | Reference |

|---|---|---|---|---|---|---|---|

| Rh/Al₂O₃ (10% w/w) | Ethyl acetate (B1210297) | 80 bar | Room Temp. | 48 h | trans- and cis-6,7-dihydro-8(5H)-indolizinone derivatives | High trans selectivity | acs.org |

| Pd/C | Acetic Acid | Not specified | Not specified | Not specified | Octahydroindolizine derivative | Main product | rsc.org |

| Rh/Al₂O₃ | Ethanol | Not specified | Not specified | Not specified | Diastereomeric saturated alcohols | 2:1 ratio | researchgate.netrsc.org |

Enantioselective strategies have also been developed, particularly through rhodium-catalyzed intramolecular hydroacylation of N-allylpyrrole-2-carboxaldehydes, which can generate chiral, non-racemic 6,7-dihydroindolizin-8(5H)-ones with high enantiomeric excess. researchgate.netresearchgate.net

Computational and Theoretical Chemistry of 6,7 Dihydro 8 5h Indolizinone

Quantum Chemical Calculations (Ab Initio and Density Functional Theory) on Molecular Structure and Reactivity

Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the molecular structure and reactivity of 6,7-Dihydro-8(5H)-indolizinone. nih.govrsc.org These computational approaches allow for the determination of optimized geometries, bond lengths, bond angles, and the prediction of reaction pathways and transition states. nih.govresearchgate.net

Ab initio methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. mdpi.com While computationally demanding, they provide a fundamental understanding of the electronic structure. mdpi.com DFT, on the other hand, incorporates electron correlation effects through exchange-correlation functionals, often leading to more accurate results for molecular properties with a more manageable computational cost. scirp.orgrsc.org The B3LYP functional is a commonly used hybrid functional in DFT calculations for organic molecules. bhu.ac.in

Studies on related heterocyclic systems have demonstrated the utility of these methods. For instance, DFT calculations have been used to optimize ground-state geometries and predict the reactive sites of molecules. bhu.ac.in The reactivity of this compound can be assessed by analyzing its molecular electrostatic potential (MEP) map, which identifies regions susceptible to electrophilic and nucleophilic attack. bhu.ac.in

Table 1: Exemplary Calculated Bond Lengths and Angles for a Related Heterocyclic Ketone (Data for illustrative purposes, not specific to this compound)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C-N | 1.38 Å |

| Bond Angle | C-N-C | 108.5° |

| Bond Angle | O=C-C | 121.0° |

This table is for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Orbital Theory Applications (e.g., CNDO/2) for Regioselectivity and Electronic Feature Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by considering the distribution of electrons in molecular orbitals. youtube.com Semi-empirical methods like CNDO/2 (Complete Neglect of Differential Overlap) have been historically used to perform MO calculations on larger molecules where ab initio methods were computationally prohibitive. rsc.org

These calculations can predict the regioselectivity of chemical reactions by identifying the atoms with the highest electron densities in the frontier molecular orbitals (HOMO and LUMO). For this compound, MO theory can help predict the most likely sites for electrophilic or nucleophilic attack. For example, the analysis of the coefficients of the atomic orbitals in the HOMO can indicate the preferred site for electrophilic attack, while the LUMO coefficients can suggest the site for nucleophilic attack.

Modern approaches often favor DFT for these analyses due to its improved accuracy. However, the principles of MO theory remain central to interpreting the results of these more advanced computational methods.

Analysis of Electronic Properties (e.g., HOMO-LUMO Energy Gaps, Electronic Transition Energies, Oscillator Strengths)

The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its chemical reactivity and spectroscopic behavior. aimspress.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. aimspress.com

Time-dependent DFT (TD-DFT) is a widely used method to calculate electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in UV-Vis spectra. scirp.orgbhu.ac.in These calculations can predict the color of a compound and provide insights into its photophysical properties. For instance, calculations on related pyrano[2,3-b]indolizine systems have shown a correlation between the HOMO-LUMO energy gap and the observed absorption energy. rsc.org

Table 2: Representative Calculated Electronic Properties for a Heterocyclic Compound (Data for illustrative purposes)

| Property | Calculated Value (DFT/B3LYP) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| First Electronic Transition Energy | 2.9 eV |

| Oscillator Strength (f) | 0.25 |

This table is for illustrative purposes. Actual values for this compound would require specific calculations.

Theoretical Studies on Tautomerism and Conformational Dynamics

Theoretical calculations are instrumental in studying the tautomerism and conformational dynamics of molecules like this compound. Tautomers are isomers that readily interconvert, and their relative stability can be predicted by calculating their energies using quantum chemical methods. unifr.chmdpi.com For this compound, potential tautomeric forms could include its enol isomer. Computational studies on similar tetrahydro-4H-indazol-4-one systems have successfully established the most stable tautomer by comparing the calculated energies of different forms. researchgate.netresearchgate.net

Conformational dynamics involves the study of the different spatial arrangements of a molecule (conformers) and the energy barriers between them. For a flexible molecule, identifying the lowest energy conformer is crucial for understanding its properties. Ab initio molecular dynamics (AIMD) simulations can be used to explore the conformational space and the dynamic behavior of the molecule at a given temperature. frontiersin.org These studies can reveal the most populated conformations and the pathways for conformational changes. mdpi.com For instance, a theoretical study on a substituted indolizine (B1195054) highlighted the role of keto-enol tautomerism in determining the stereoselectivity of a reaction. acs.org

Role of 6,7 Dihydro 8 5h Indolizinone in Natural Product Synthesis and Alkaloid Chemistry

Discovery and Structural Characterization of Naturally Occurring Indolizinone Derivatives

The investigation of various plant species has led to the isolation and identification of several alkaloids possessing the 6,7-dihydro-8(5H)-indolizinone core. These discoveries have been pivotal in understanding the chemical diversity of the Polygonatum genus and have spurred interest in their synthesis and potential pharmacological applications.

Isolation of Polygonatine B from Polygonatum sibiricum and Polygonatum kingianum

Polygonatine B, a notable alkaloid, has been isolated from the rhizomes of Polygonatum sibiricum and Polygonatum kingianum. researchgate.netmdpi.comfrontiersin.orgnih.govfrontiersin.orgncsu.edu Its structure was elucidated as 3-ethoxymethyl-5,6,7,8-tetrahydroindolizin-8-one through comprehensive spectral analysis, including infrared (IR), ultraviolet (UV), mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The presence of Polygonatine B in alcoholic extracts of P. sibiricum was confirmed, highlighting the influence of extraction methods on the profile of isolated natural products. rsc.org

Identification of Related Natural Products (e.g., Kinganone, Polygonatine A, Rhazinicine)

In addition to Polygonatine B, a series of structurally related alkaloids have been identified from plant sources.

Polygonatine A , or 3-hydroxymethyl-5,6,7,8-tetrahydroindolizin-8-one, was also isolated from the rhizomes of Polygonatum sibiricum. researchgate.netmdpi.comfrontiersin.orgnih.gov Its structure was determined using similar spectroscopic techniques. researchgate.net

Kinganone is another antimicrobial alkaloid that shares the indolizinone skeleton. ingentaconnect.comscispace.com

Rhazinicine , an anticancer natural product, also features this core structure, underscoring the therapeutic potential of this class of compounds. scispace.com

Table 1: Naturally Occurring Indolizinone Derivatives

| Compound Name | Chemical Structure | Natural Source(s) |

|---|---|---|

| Polygonatine A | 3-hydroxymethyl-5,6,7,8-tetrahydroindolizin-8-one | Polygonatum sibiricum researchgate.netmdpi.comfrontiersin.orgnih.gov |

| Polygonatine B | 3-ethoxymethyl-5,6,7,8-tetrahydroindolizin-8-one | Polygonatum sibiricum, Polygonatum kingianum researchgate.netmdpi.comfrontiersin.orgnih.govfrontiersin.orgncsu.edu |

| Kinganone | Not specified | Not specified ingentaconnect.comscispace.com |

| Rhazinicine | Not specified | Not specified scispace.com |

Total Synthesis of Natural Alkaloids Featuring the Indolizinone Skeleton

The unique architecture and biological relevance of indolizinone alkaloids have made them attractive targets for total synthesis. Synthetic chemists have devised various strategies to construct this bicyclic system and its derivatives.

Synthetic Routes to Polygonatines A and B

The structures of Polygonatines A and B have been confirmed through total synthesis. rsc.orgrsc.org A key step in the synthesis involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester to produce the core intermediate, 6,7-dihydroindolizin-8(5H)-one. rsc.orgrsc.org

For the synthesis of Polygonatine A , the intermediate is formylated at the C-3 position, followed by a chemoselective reduction of the resulting aldehyde using zinc borohydride (B1222165) to yield the target molecule. rsc.org

The synthesis of Polygonatine B can be achieved from Polygonatine A. Acetylation of Polygonatine A followed by displacement of the acetate (B1210297) group with ethanol, likely proceeding through an azafulvenium cation intermediate, furnishes Polygonatine B. rsc.orgrsc.org

Strategies for Constructing the Indolizidine Alkaloid Skeleton

A variety of methods have been developed for the synthesis of the broader indolizidine alkaloid skeleton. researchgate.net These strategies often focus on the key step of forming the azabicyclic framework and can be broadly categorized as: researchgate.net

Cyclization of Monocyclic Intermediates: This is a common approach for constructing the bicyclic skeleton. researchgate.net

Hydrogenation of Heteroaromatic Compounds: Reducing the aromaticity of precursor molecules can lead to the desired saturated ring system. researchgate.net

Condensations of Carbonyl Compounds: Utilizing the reactivity of carbonyl groups to form new carbon-carbon bonds is a powerful tool. researchgate.net

Cycloaddition Reactions: Reactions like the Diels-Alder reaction can efficiently build the cyclic framework. researchgate.net

Sigmatropic Rearrangements: These concerted reactions can be used to strategically rearrange molecular structures. researchgate.net

Transition Metal-Mediated Cyclizations: Catalytic methods, including ring-closing metathesis, offer efficient routes. researchgate.net

Radical Processes: The use of radical intermediates provides alternative pathways for ring formation. researchgate.net

Intramolecular additions of allylsilanes to N-acyliminium ions represent a specific and effective method for creating the indolizidine core. beilstein-journals.org

Synthesis of Pandalizine A and Related Natural Products

Pandalizine A, an azabicyclic alkaloid isolated from Pandanus amaryllifolius, also contains a related structural core. nih.govresearchgate.net Its total synthesis has been accomplished through several routes. One facile synthesis starts from methylmaleic anhydride (B1165640) and involves a key chemoselective intramolecular dehydrative cyclization. nih.gov Another approach utilizes the photooxidation of a furylalkylamine precursor in a tandem reaction sequence. researchgate.netacs.org The synthesis of Pandalizine A and its analogues highlights the versatility of modern synthetic methods in accessing complex natural product architectures. researchgate.net

Biosynthetic Hypotheses for Indolizinone-Containing Natural Products

The bicyclic scaffold this compound, also known as 5,6,7,8-tetrahydroindolizin-8-one, is a structural feature in a select group of natural alkaloids. acs.orgomicsonline.orgacademie-sciences.fr While its saturated analogue, the indolizidine ring, is widespread in alkaloid chemistry, the unsaturated indolizinone core is comparatively rare in nature. acs.orgomicsonline.org The biosynthetic pathways leading to this specific scaffold have not been fully elucidated through direct enzymatic or genetic studies. However, based on the established biosynthesis of related alkaloid families and biomimetic synthetic studies, several compelling hypotheses have been proposed. These generally fall into two major categories: pathways originating from the amino acid L-lysine and those derived from polyketide assembly.

Lysine-Derived Pathway Hypothesis

The most common biosynthetic route to the broader class of indolizidine alkaloids in plants and some animals originates from the amino acid L-lysine. nih.govrsc.org This pathway is hypothesized to be a potential source for the indolizinone core, although direct evidence remains elusive. Lysine-derived alkaloids are a diverse group that includes quinolizidine, lycopodium, piperidine (B6355638), and indolizidine alkaloids. nih.gov

The proposed biosynthetic sequence generally begins with L-lysine, which undergoes a series of enzymatic transformations to form key cyclic intermediates. For most lysine-derived alkaloids, the initial step involves the decarboxylation of L-lysine to cadaverine (B124047), catalyzed by lysine (B10760008) decarboxylase (LDC). nih.gov Cadaverine is then oxidized and cyclized to form a Δ1-piperideine Schiff base, a crucial branch-point intermediate. nih.gov

However, for many indolizidine alkaloids, an alternative pathway that does not involve cadaverine is favored. In this route, L-lysine is converted to L-pipecolic acid (pipecolate). This intermediate, combined with a four-carbon unit typically derived from acetate, is believed to undergo cyclization to form the foundational indolizidine ring system. rsc.org It is from such a bicyclic intermediate that this compound could theoretically be formed through subsequent oxidation or rearrangement steps.

Table 1: Proposed General Steps of the Lysine-Derived Pathway to Indolizidine Alkaloids

| Step | Precursor(s) | Key Intermediate(s) | Enzymatic Process (Hypothesized) |

| 1 | L-Lysine | 2-aminoadipate-6-semialdehyde | Deamination, Oxidation |

| 2 | 2-aminoadipate-6-semialdehyde | 1-piperideine-6-L-carboxylate | Spontaneous Cyclization |

| 3 | 1-piperideine-6-L-carboxylate | L-Pipecolic acid (Pipecolate) | Reduction |

| 4 | L-Pipecolate + Acetyl-CoA (or equivalent) | 1-indolizidinone or related bicyclic core | Cyclase Activity, Condensation |

| 5 | Bicyclic Intermediate | This compound | Oxidation / Dehydrogenation |

Polyketide Pathway Hypothesis

An alternative biosynthetic origin, proven in bacteria, involves the assembly of a polyketide chain. nih.govfrontiersin.orgfrontiersin.orgnih.gov This pathway is responsible for producing indolizidine alkaloids in various Streptomyces species, such as cyclizidine and the argimycins P. nih.govfrontiersin.orgnih.gov

This process is initiated by polyketide synthases (PKS), large multi-domain enzymes that iteratively condense simple acyl-CoA precursors (e.g., malonyl-CoA, methylmalonyl-CoA) to build a linear polyketide chain. nih.govresearchgate.net Following its assembly, the full-length polyketide is released from the PKS, often via reductive cleavage to form a terminal aldehyde. nih.gov This aldehyde then undergoes a crucial transamination reaction, catalyzed by an aminotransferase, to introduce the nitrogen atom. frontiersin.orgnih.gov The resulting amino-aldehyde or amino-ketone is then poised for intramolecular cyclization, first forming the six-membered piperidine ring, followed by a second cyclization to yield the fused five-membered ring, thus establishing the core indolizidine or indolizinone scaffold. nih.govfrontiersin.org

While this pathway is well-established for microbial alkaloids, it remains a hypothetical route for plant-derived indolizinones like the polygonatines.

Table 2: General Steps of the Polyketide Pathway to Indolizidine Alkaloids in Microorganisms

| Step | Precursor(s) | Key Process | Resulting Intermediate/Product |

| 1 | Acyl-CoA units (e.g., Malonyl-CoA) | Polyketide chain elongation | Linear polyketide chain |

| 2 | Linear polyketide chain | Reductive release from PKS | Polyketide aldehyde |

| 3 | Polyketide aldehyde | Transamination | Amino-aldehyde/ketone intermediate |

| 4 | Amino-aldehyde/ketone intermediate | Intramolecular cyclizations | Fused indolizidine/indolizinone core |

| 5 | Bicyclic core | Tailoring reactions | Final natural product (e.g., Cyclizidine) |

Biomimetic Hypothesis via Pyrrole-Carboxylic Acid Cyclization

A third hypothesis is based on the chemical logic of the total synthesis of natural products that contain the this compound core. The alkaloids Polygonatine A, Polygonatine B, and Kinganone, isolated from plants of the Polygonatum genus, all feature this specific ring system. acs.orgsemanticscholar.orgthieme-connect.com

The total synthesis of both Polygonatine A and B was successfully achieved through a key step involving the intramolecular cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester. acs.orgrsc.orgresearchgate.netresearchgate.net This reaction directly yields the this compound core. The efficiency of this laboratory synthesis suggests a plausible biomimetic route—that is, nature may employ a similar strategy.

According to this hypothesis, an N-substituted pyrrole (B145914) precursor, such as 4-(1H-pyrrol-1-yl)butanoic acid, could be formed through primary or secondary metabolism. An enzyme-catalyzed intramolecular acylation (analogous to a Friedel-Crafts acylation) would then forge the bicyclic indolizinone structure. acs.org While this remains speculative without direct biosynthetic evidence, it provides a chemically sound and direct pathway to the specific indolizinone core found in the polygonatine family of alkaloids.

Table 3: Natural Products Containing the this compound Core and Their Hypothesized Immediate Precursor

| Natural Product | Source Organism (Genus) | Hypothesized Immediate Precursor |

| Polygonatine A | Polygonatum | 3-formyl-6,7-dihydro-8(5H)-indolizinone |

| Polygonatine B | Polygonatum | Polygonatine A |

| Kinganone | Polygonatum | A substituted this compound |

| Core Structure | 4-(1H-pyrrol-1-yl)butanoic acid |

Applications of 6,7 Dihydro 8 5h Indolizinone and Its Derivatives in Organic Synthesis and Materials Science Research

Utility as a Versatile Intermediate for Complex Organic Molecule Construction

The 6,7-Dihydro-8(5H)-indolizinone framework is a key intermediate in the synthesis of a variety of complex organic molecules. Its structural features allow for further chemical modifications and the construction of intricate molecular architectures.

One notable application is in the synthesis of biindole derivatives. For instance, 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones can be synthesized through domino reactions of arylglyoxals with enamines under catalyst-free conditions. rsc.org These compounds can then react with N-methyl indole (B1671886) to produce 2′-aryl-6′,7′-dihydro-[3,7′-biindol]-4′(5′H)-ones. rsc.org This method provides a straightforward route to constructing these complex biindole structures from readily available starting materials. rsc.org

Furthermore, derivatives such as 8-bromo-2,3-dihydro-1H-indolizin-5-one serve as intermediates in the synthesis of more elaborate organic molecules. The bromine atom on the indolizinone core enhances its reactivity, making it a useful precursor for introducing further functionalities and building molecular complexity.

The versatility of the indolizinone core is also demonstrated in its use for creating spirocyclic compounds. For example, 1,3-dipolar cycloadditions of nitrones with bicyclopropylidene can lead to the formation of 7-indolizinone derivatives containing a spirocyclopropane moiety. acs.org

Development of Novel Fused Heterocyclic Scaffolds

The this compound skeleton is a valuable platform for the synthesis of novel fused heterocyclic systems. By strategically introducing and reacting different functional groups, a variety of fused scaffolds with potential applications in materials science and medicinal chemistry can be accessed.

Synthesis of Indolo-Fused Indolizinones

A significant application of this compound derivatives is in the construction of indolo-fused indolizinones. One approach begins with methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate. acs.org A palladium-mediated C-N coupling of this triflate with various substituted anilines yields methyl 5-oxo-6-(arylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylates. acs.orgnih.gov Specifically, the 6-(2-bromophenylamino) derivative can undergo an intramolecular Heck cyclization to form 1,2,3,6-tetrahydroindolizino[6,7-b]indol-5-ones. acs.orgnih.gov

Preparation of Furano-Fused Indolizinones

The synthesis of furano-fused indolizinones can also be achieved starting from a derivative of this compound. acs.org The process involves the etherification of methyl 6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate with different allyl halides. acs.org The resulting allyl ethers then undergo a thermal Claisen rearrangement to form the corresponding methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,4-tetrahydroindolizine-8-carboxylates. acs.org Subsequent cyclization under Wacker oxidation conditions affords methyl 2-methyl-8-oxo-5,6,7,8-tetrahydro-1-oxa-7a-aza-s-indacene-4-carboxylates in high yield. acs.org

Generation of Thiazino-Fused Indolizinones

Research has led to the synthesis of novel indolo[3,2-c]isoquinoline derivatives that incorporate a acs.orgCurrent time information in JP.triazolo[3,4-b] acs.orgnih.govCurrent time information in JP.thiadiazole moiety. nih.gov This work highlights the construction of complex heterocyclic systems built upon an indolizinone-related framework, demonstrating the potential for creating diverse fused structures.

Creation of Pyrrolo-Fused Indolizinones

The synthesis of pyrrolo-fused indolizinones has been explored through various synthetic strategies. One method involves the reaction of N-(ortho-alkynyl)aryl-pyrroles, which act as the electrophilic center for intramolecular cyclization, leading to the formation of 5-(organochalcogenyl)pyrrolo[1,2-a]quinolines. mdpi.com Another approach utilizes a tandem Parham cyclization-α-amidoalkylation reaction to construct the isoindolo[1,2-a]isoquinoline skeleton, which is related to the pyrrolo-fused indolizinone core. Further research has focused on the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives to asymmetrically synthesize pyrrolo[2,1-a]isoquinolines. ehu.eus

Exploration in Medicinal Chemistry Research (General Investigative Studies)

The this compound scaffold and its derivatives are subjects of general investigative studies in medicinal chemistry due to their diverse biological activities. The unique bicyclic structure of indolizinones contributes to their potential for interacting with various biological targets.

Derivatives of this core structure have been investigated for a range of potential therapeutic applications. For example, some indolizine (B1195054) derivatives have been explored as potential anticancer agents. Their mechanism of action is thought to involve the inhibition of enzymes or interference with DNA replication. Specifically, certain indolizines have been studied as histone deacetylase (HDAC) inhibitors, which can play a role in cancer progression.

The structural similarity of some indolizinone derivatives to known psychoactive substances has prompted their investigation in pharmaceutical research for developing new drugs targeting neurological disorders. evitachem.com Furthermore, the indolizinone core is present in certain naturally occurring alkaloids that exhibit antimicrobial and antifungal activities. acs.org For instance, polygonatine B and kinganone, isolated from Polygonatum species, have demonstrated such properties. acs.org

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives, making it a valuable starting point for the discovery of new compounds with potential therapeutic value.

Research into Potential Anticancer Properties of Derivatives

Derivatives of this compound have been a focal point in the search for novel anticancer agents. Studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines. The anticancer activity is believed to stem from several mechanisms, including the induction of apoptosis (programmed cell death), disruption of mitochondrial function, and interference with DNA replication and cell cycle regulation.

For instance, research on quinoline (B57606) derivatives, which share structural similarities with indolizinone compounds, has demonstrated potent inhibitory effects against various cancer cell lines, including HeLa (human cervical cancer) and MDA-MB-435 (melanoma). nih.gov Specifically, certain pyrazolo[1,5-a]quinoline (B13874262) derivatives have shown significant activity against c-Met enzymatic activity and potent inhibition of the prostate PC-3 cell line. nih.gov Similarly, studies on 1,8-naphthalimide (B145957) derivatives, another class of compounds with potential anticancer applications, have shown that they can be modified to target and interact with DNA. rsc.org

In one study, novel 5- and 6-substituted indazole derivatives were synthesized and evaluated for their antiproliferative activity against four human cancer cell lines: PC-3 (prostate), MCF-7 (breast), HepG-2 (liver), and MGC-803 (gastric). sioc-journal.cn The results indicated that most of these compounds displayed specific antiproliferative activity against the PC-3 cell line. sioc-journal.cn Another study focused on pyrazolo[4,3-e] turkjps.orgchim.ittriazine derivatives, which showed moderate activity against a variety of human tumor cell lines. mdpi.com

The following table summarizes the anticancer activity of selected derivative classes:

| Derivative Class | Cancer Cell Line(s) | Observed Effect |

| Pyrazolo[1,5-a]quinoline | Prostate (PC-3) | Potent inhibition nih.gov |

| 5- and 6-substituted Indazole | Prostate (PC-3) | Specific antiproliferative activity sioc-journal.cn |

| Pyrazolo[4,3-e] turkjps.orgchim.ittriazine | Colon (Colo205) | Reduced cell viability mdpi.com |

| 8-Hydroxyquinoline-1,4-naphthoquinone hybrids | Lung (A549) | High cytotoxicity mdpi.com |

| Imidazo[2,1-b]thiazoles | Liver (HepG-2), Prostate (PC-3), Colon (HCT-116) | Antitumor activity comparable to Doxorubicin ekb.eg |

Studies on Antimicrobial Activities of Derivatives

The emergence of antimicrobial resistance has spurred the search for new classes of antibiotics. Derivatives of this compound have shown promise in this area, with research indicating activity against a range of both Gram-positive and Gram-negative bacteria. The proposed mechanism of action involves the disruption of bacterial cell membranes and the inhibition of essential metabolic pathways.

For example, studies on various indole derivatives have demonstrated significant antimicrobial activity. turkjps.org Some indole-triazole and indole-thiadiazole derivatives have shown notable effectiveness against strains like S. aureus, MRSA, E. coli, and B. subtilis. turkjps.org The minimum inhibitory concentration (MIC) values for some of these compounds were found to be as low as 3.125 µg/mL. turkjps.org

Research into isoindole derivatives has also yielded promising results, with some compounds exhibiting antibacterial activity against B. subtilis, S. aureus, Micrococcus roseus, and E. coli. derpharmachemica.com Furthermore, certain spiroquinoline-indoline-dione derivatives have shown strong antimicrobial effects, particularly those containing a nitro (NO2) group. nih.gov

The table below presents the antimicrobial activity of selected derivative classes against various microbial strains:

| Derivative Class | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

| Indole-thiadiazole | B. subtilis | 3.125 µg/mL turkjps.org |

| Indole-triazole | B. subtilis | 3.125 µg/mL turkjps.org |

| Isoindolinones | B. subtilis, S. aureus, M. roseus, E. coli | 0.328-3.6 mg/ml derpharmachemica.com |

| Spiroquinoline-indoline-dione | E. faecalis, S. aureus | 375–3000 µg/mL nih.gov |

| Imidazo[2,1-b]thiazoles | Various bacteria and fungi | Inhibition zones of 29-33 mm ekb.eg |

Applications in Advanced Materials Research

Beyond their biological activities, derivatives of this compound are being explored for their potential in the development of advanced materials. Their unique electronic and photophysical properties make them attractive candidates for a range of applications in materials science.

Development as Fluorescent Probes for Bioimaging Applications

The inherent fluorescence of certain this compound derivatives makes them suitable for use as fluorescent probes in bioimaging. These probes can be designed to fluoresce under specific conditions, allowing for the real-time tracking of biological processes. For example, some indolizine derivatives have been developed as fluorescent sensors for detecting changes in pH within biological systems. chim.it

The development of fluorescent probes is a broad area of research, with various molecular structures being investigated. mdpi.com For instance, fluorescein (B123965) and its derivatives are widely used, often functionalized to react with specific biomolecules like proteins and nucleic acids. caymanchem.com Similarly, naphthalimide derivatives have been developed as fluorescent probes for detecting nucleic acids. rsc.orgcaymanchem.com The core principle behind many of these probes involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), which are modulated by the probe's interaction with its target. mdpi.com

Investigation for Organic Electronics Applications

The electronic properties of this compound derivatives are being investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices can be enhanced by materials with suitable electronic properties.

For instance, dihydroindenofluorenes, which are bridged oligophenylenes, have proven to be promising building blocks for highly efficient organic semiconductors used in a variety of organic electronic devices. rsc.org Similarly, acridine (B1665455) derivatives have been explored in materials science due to their attractive photophysical and electrochemical properties, with some being considered for use in OLEDs. beilstein-journals.org The π-conjugated nature of many of these heterocyclic compounds, including indolizine derivatives, makes them excellent candidates for applications in organic electronics. chim.itmdpi.com

Potential Use in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity at a relatively low cost. analis.com.my The efficiency of DSSCs is heavily dependent on the properties of the sensitizing dye. Organic dyes are of particular interest due to their high molar extinction coefficients, tunable absorption spectra, and cost-effective synthesis. dyenamo.se

Indolizine derivatives, with their tunable electronic properties and strong absorption in the visible region, have been considered as potential organic sensitizers for DSSCs. chim.it The general principle of a DSSC involves a dye molecule anchored to a semiconductor (typically TiO2), which absorbs light and injects an electron into the semiconductor's conduction band. analis.com.myresearchgate.net The performance of the cell is determined by factors such as the dye's light absorption capacity, the efficiency of electron injection, and the suppression of unwanted recombination reactions. analis.com.my While specific research on this compound in DSSCs is emerging, the broader class of indolizines and related heterocyclic compounds continues to be an active area of investigation for this application. chim.it

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-Dihydro-8(5H)-indolizinone derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation or annulation strategies. For example, rhodium(III)-catalyzed C–H activation enables intramolecular cascade annulation to form the indolizinone core under mild conditions (e.g., 80°C in DCE with AgOAc as an additive) . Reaction optimization, such as solvent polarity (DCE vs. DMF) and catalyst loading, significantly impacts yield. Key intermediates are characterized via NMR and mass spectrometry to confirm regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions and hydrogen-bonding patterns (e.g., downfield shifts for carbonyl groups at δ ~170–180 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms fused bicyclic structures .

- IR spectroscopy : Detects carbonyl stretching frequencies (~1680–1720 cm) and hydrogen-bonded NH groups .

Q. What safety precautions are required when handling this compound derivatives in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (GHS H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent modifications at the 3- and 8a-positions affect the bioactivity of this compound?